molecular formula C15H13ClN2O B7763708 4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline CAS No. 6362-68-1

4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B7763708
CAS No.: 6362-68-1
M. Wt: 272.73 g/mol
InChI Key: GVUPCYYOTYBDCG-UHFFFAOYSA-N
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Description

4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-2-9-3-6-14-13(7-9)18-15(19-14)11-8-10(17)4-5-12(11)16/h3-8H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUPCYYOTYBDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349389
Record name 4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6362-68-1
Record name 4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Benzoxazole Heterocyclic Chemistry

Benzoxazole (B165842) is a heterocyclic organic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netglobalresearchonline.net This aromatic structure is relatively stable and serves as a versatile scaffold in medicinal chemistry. globalresearchonline.netglobalresearchonline.net The benzoxazole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide array of biologically active compounds, both naturally occurring and synthetic. nih.govijrrjournal.com Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows for potential interactions with biological macromolecules.

The planarity and aromaticity of the benzoxazole system provide a rigid framework that can be strategically functionalized to modulate its physicochemical and biological properties. Researchers have extensively explored the synthesis of benzoxazole derivatives, demonstrating that substitutions on the benzene ring and at the 2-position of the oxazole ring can lead to a diverse range of pharmacological effects. nih.govwisdomlib.org

Significance of the Aniline Moiety in Benzoxazole Scaffolds

The presence of an aniline (B41778) moiety—a benzene (B151609) ring bearing an amino group—attached to the benzoxazole (B165842) scaffold is of considerable interest. The amino group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to bind to biological targets. Furthermore, the aniline ring can be a site for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

In the broader context of heterocyclic chemistry, the incorporation of an aniline group has been shown to be a successful strategy in the development of various therapeutic agents. While direct research on 4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline is lacking, the general importance of the aniline moiety in similar heterocyclic structures suggests its potential to confer or enhance biological activity.

Scope and Objectives of Comprehensive Academic Inquiry into 4 Chloro 3 5 Ethyl 1,3 Benzoxazol 2 Yl Aniline

Established Synthetic Routes for Benzoxazole Core Structures

The construction of the benzoxazole ring is a well-documented area of heterocyclic chemistry. The most prevalent strategies involve the cyclization of ortho-substituted aminophenols with a single carbon donor, such as aldehydes or carboxylic acids and their derivatives. rsc.orgnih.gov These methods are valued for their versatility and adaptability to a wide range of substrates.

Condensation Reactions of 2-Aminophenols with Carbonyl Compounds (e.g., Aldehydes, Acids)

The traditional and most widely employed method for synthesizing the benzoxazole core is the condensation reaction between a 2-aminophenol (B121084) and a carbonyl compound. rsc.org This reaction can be performed with various carbonyl sources, including aldehydes, carboxylic acids, acyl chlorides, and esters. nih.govnih.gov The reaction typically proceeds via the formation of a Schiff base intermediate (when using an aldehyde) or an amide intermediate (when using a carboxylic acid), which then undergoes intramolecular cyclodehydration to form the benzoxazole ring.

A variety of catalytic systems have been developed to promote this transformation, ranging from classical acid catalysts to modern nanocatalysts. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and environmental impact. nih.gov For instance, Brønsted and Lewis acids are commonly used to facilitate the cyclization. rsc.org Recent advancements have focused on developing greener and more sustainable protocols, utilizing catalysts that are reusable and operate under mild conditions. nih.gov

Below is a table summarizing various catalytic systems used for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and aldehydes.

CatalystSubstrate 1Substrate 2ConditionsYield (%)Reference
Brønsted acidic ionic liquid gel2-AminophenolVarious AldehydesSolvent-free, 130 °C, 5 h85–98% rsc.org
Lewis acidic ionic liquid (LAIL@MNP)2-AminophenolVarious AldehydesSolvent-free, sonication, 70 °C, 30 minModerate to high rsc.orgnih.gov
Strontium Carbonate (SrCO₃) Nanomaterial2-AminophenolSubstituted BenzaldehydeGrindstone, RT, 20 minHigh nih.gov
Fluorophosphoric Acid2-AminophenolAromatic/Aliphatic AldehydeEthanol, RT, 2.4 hGood to excellent nih.gov
Samarium Triflateo-Amino(thio)phenolsAldehydesAqueous medium, mild conditionsGood organic-chemistry.org

Ring-Closure Reactions Utilizing Polyphosphoric Acid

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a powerful dehydrating agent and a Brønsted acid catalyst. ccsenet.org It is particularly effective in promoting intramolecular cyclization reactions to form heterocyclic systems, including benzoxazoles. acs.orgresearchgate.net

In the context of benzoxazole synthesis, PPA facilitates the condensation of 2-aminophenols with carboxylic acids. researchgate.net The reaction involves the activation of the carboxylic acid by PPA, followed by acylation of the amino group of the 2-aminophenol. The resulting intermediate then undergoes PPA-mediated intramolecular cyclodehydration to yield the 2-substituted benzoxazole. researchgate.net This method is robust and can be applied to a variety of substituted 2-aminophenols and carboxylic acids. researchgate.net The reaction is typically carried out by heating the substrates in PPA at elevated temperatures, often ranging from 120 °C to 250 °C. researchgate.netresearchgate.net Microwave irradiation has also been employed to accelerate PPA-catalyzed benzoxazole synthesis, significantly reducing reaction times. researchgate.net

Targeted Synthesis of this compound

Precursor Selection and Optimization for the Ethyl and Chloro Substituents

A logical retrosynthetic analysis of the target compound suggests that it can be assembled from two primary precursors: a substituted 2-aminophenol and a substituted benzoic acid derivative.

Precursor 1 (Phenol component): To incorporate the 5-ethyl group onto the benzoxazole core, the appropriate starting material is 2-amino-4-ethylphenol . The ethyl group at the para-position relative to the hydroxyl group will result in the desired 5-ethyl substitution pattern on the final benzoxazole ring.

Precursor 2 (Aryl component): To form the 2-aryl substituent bearing both a chloro and an amino group, 3-amino-4-chlorobenzoic acid is the logical choice. The condensation of the carboxylic acid with the aminophenol will position the substituted aniline ring at the C2 position of the benzoxazole.

Catalytic Systems and Reaction Environment Control

The reaction environment and catalytic system are critical for achieving an efficient synthesis. For the condensation of the selected precursors, methods similar to those described for general benzoxazole formation can be applied, including direct thermal condensation or the use of dehydrating agents like polyphosphoric acid. researchgate.net However, modern catalytic systems offer advantages in terms of milder reaction conditions, improved yields, and easier product purification.

In recent years, heterogeneous solid acid catalysts, particularly those based on magnetic nanoparticles, have emerged as a powerful tool in organic synthesis. iau.ir These catalysts combine the properties of solid acids with the convenient separation offered by magnetic nanoparticles, making them highly reusable and environmentally friendly. ajchem-a.com

A typical magnetic solid acid nanocatalyst consists of a magnetic core, such as magnetite (Fe₃O₄), coated with a protective silica (B1680970) (SiO₂) shell, which is then functionalized with acidic groups, for example, sulfonic acid (-SO₃H). ajchem-a.comsid.ir The resulting Fe₃O₄@SiO₂-SO₃H catalyst is a powerful and stable solid acid. ajchem-a.com

These nanocatalysts have proven to be highly effective in synthesizing benzoxazoles from the condensation of 2-aminophenols and aldehydes or other carbonyl compounds. iau.irajchem-a.com The reaction is often carried out under mild, solvent-free conditions, with the catalyst being easily recovered after the reaction using an external magnet. nih.govresearchgate.net The reusability of the catalyst has been demonstrated over several cycles without a significant loss of catalytic activity. iau.irajchem-a.com The high surface area and acidic sites of the nanocatalyst facilitate the dehydration and cyclization steps, leading to high yields of the desired benzoxazole products. iau.ir

The table below shows research findings on the use of magnetic nanocatalysts in benzoxazole synthesis.

CatalystReactionConditionsYield (%)ReusabilityReference
[Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]2-Aminophenol + AldehydesWater, refluxHighExcellent iau.irresearchgate.net
Fe₃O₄@SiO₂-SO₃H2-Aminophenol + Aromatic AldehydesSolvent-free, 50 °CHighRecycled several times without reducing activity ajchem-a.comsid.ir
LAIL@MNP2-Aminophenol + BenzaldehydeSolvent-free, sonication, 70 °C, 30 minGoodReusable nih.gov
Brønsted and Lewis Acidic Catalysis

The synthesis of 2-arylbenzoxazoles, including the specific target compound, is frequently facilitated by acid catalysis, which promotes the condensation and subsequent dehydrative cyclization. Both Brønsted and Lewis acids have proven effective.

Brønsted acids such as heteropolyacids (HPAs) like H₅[PMo₁₀V₂O₄₀] and H₄[PMo₁₁VO₄₀], as well as fluorophosphoric acid, serve as efficient catalysts. tandfonline.comgoogle.com For instance, the condensation of 2-aminophenols with benzoic acids or benzaldehydes can be performed using catalytic amounts of HPAs, often under reflux conditions, to afford high yields of the corresponding benzoxazole derivatives. google.com A Brønsted acidic ionic liquid (BAIL) gel, formed by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate, has also been employed as a reusable heterogeneous catalyst for this transformation under solvent-free conditions at elevated temperatures (around 130 °C). acs.orgrsc.org

Lewis acids are also widely used to catalyze the formation of the benzoxazole ring. Catalysts such as iron(III) chloride (FeCl₃), copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and titanium-based reagents like TiCl₃OTf have been successfully applied. tandfonline.comnih.gov Cu(OTf)₂ is particularly effective for a one-pot condensation and oxidative tandem reaction of 2-aminophenols and substituted aldehydes, proceeding in air without the need for special ligands. nih.gov Similarly, Lewis acid-mediated ring cleavage of acylbenzotriazoles offers another pathway to 2-arylbenzoxazoles in good to excellent yields, typically in high-boiling aprotic solvents like toluene (B28343) at temperatures around 140 °C.

Catalyst TypeCatalyst ExampleKey FeaturesTypical Conditions
Brønsted AcidHeteropolyacids (HPAs)Recyclable, efficient for condensation of aminophenols and benzoic acids/aldehydes. google.comReflux in suitable solvent. google.com
Brønsted AcidBAIL GelReusable, heterogeneous catalyst. acs.orgrsc.orgSolvent-free, 130 °C. acs.orgrsc.org
Lewis AcidCu(OTf)₂Ligand-free, operates in air, high functional group tolerance. nih.govReflux in chlorobenzene. nih.gov
Lewis AcidFeCl₃Effective for aerobic oxidation reactions. tandfonline.comToluene, 110 °C. tandfonline.com
Table 1. Comparison of Brønsted and Lewis Acid Catalysts for Benzoxazole Synthesis.
Heterogeneous Base-Catalyzed Syntheses

While acid catalysis is more common, heterogeneous base-catalyzed methods provide a valuable alternative, often under milder conditions. A notable example is the use of potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃) as an efficient and facile catalyst for the synthesis of 2-substituted benzoxazoles. This method involves the reaction of 2-aminophenol with acid derivatives in a solvent like acetonitrile (B52724) at room temperature. The key advantages of this protocol include high yields (typically 83–95%), operational simplicity, a broad substrate scope, and the absence of by-product generation. tandfonline.com Furthermore, the catalyst demonstrates excellent reusability, showing no significant decrease in efficiency over multiple consecutive runs. tandfonline.com

Metal-Catalyzed Oxidative Cyclization Approaches

Metal-catalyzed oxidative cyclization represents a powerful strategy for constructing the benzoxazole core, often proceeding via C-H activation or other oxidative coupling mechanisms. Various transition metals, including iron, copper, and palladium, have been utilized.

Iron-catalyzed methods offer a cost-effective and environmentally benign option. One such approach involves the reaction of o-nitrophenols with benzylic alcohols using an iron catalyst in a hydrogen-transfer strategy. nih.gov In this cascade reaction, the alcohol serves as both the coupling partner and the reductant, enabling alcohol oxidation, nitro group reduction, condensation, and dehydrogenation to occur in one pot without external oxidants or reducing agents. nih.gov Another iron-catalyzed method involves the regioselective bromination of N-arylbenzamides followed by a copper(I)-catalyzed O-cyclization to form 2-arylbenzoxazoles. studylib.net

Copper-catalyzed reactions are among the most prevalent for this transformation. These include the intramolecular oxidative C-O coupling of benzanilides and the oxidative cyclization of phenolic Schiff's bases. nih.govmdpi.com A novel approach describes the intramolecular cyclization of glycine (B1666218) derivatives to 2-substituted benzoxazoles through a copper-catalyzed oxidative C-H/O-H cross-coupling, highlighting the versatility of this metal. nih.gov

Metal CatalystReaction TypePrecursorsKey Advantages
IronHydrogen-Transfer Cascade nih.govo-Nitrophenols and Benzylic AlcoholsNo external oxidant/reductant, high atom economy. nih.gov
CopperIntramolecular Oxidative C-O Coupling mdpi.comBenzanilidesHigh functional group tolerance and regioselectivity. mdpi.com
CopperOxidative C-H/O-H Cross-Coupling nih.govGlycine DerivativesMild conditions, broad substrate scope. nih.gov
Palladium/CopperC-H ArylationHeterocycles and Aryl HalidesLow catalyst loading, mild conditions. nih.gov
Table 2. Overview of Metal-Catalyzed Oxidative Cyclization Methods.
Ionic Liquid-Promoted Protocols

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents, often acting as both the solvent and catalyst. Their use in benzoxazole synthesis aligns with the principles of sustainable chemistry. For instance, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) has been used as a catalyst for the one-pot reaction of 2-aminophenol and aromatic aldehydes, sometimes in conjunction with ultrasound irradiation to accelerate the reaction. lookchem.com This method offers benefits such as mild reaction conditions, simple workup procedures, and excellent yields. lookchem.com

In another approach, a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) was used to catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions with sonication, leading to moderate to high yields. tandfonline.com The magnetic nature of the support allows for easy recovery and reuse of the catalyst. researchgate.net Brønsted acidic ionic liquids have also been developed and used effectively, often under solvent-free conditions. acs.orgrsc.org

Green Chemistry Principles in Synthetic Strategies

The synthesis of this compound and related structures has increasingly incorporated green chemistry principles to minimize environmental impact. Key strategies include the use of microwave irradiation and solvent-free reaction conditions.

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields. semanticscholar.orgyoutube.compearson.com It is an efficient heating method that can promote the condensation of 2-aminophenols with aldehydes or carboxylic acids, often under solvent-free conditions or in green solvents. pearson.com For example, the synthesis of 2,5-disubstituted benzoxazoles has been successfully achieved in good yields (67-90%) using iodine as an oxidant under solvent-free microwave conditions. pearson.com

Solvent-free conditions , or "dry media" reactions, eliminate the need for volatile organic compounds, thereby reducing waste and environmental hazards. tandfonline.com These reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat mixture. tandfonline.com The potassium-ferrocyanide-catalyzed synthesis of benzoxazoles via a grinding method at room temperature exemplifies this approach, affording excellent yields in less than two minutes. tandfonline.com The use of waste curd water, a byproduct from the dairy industry, as a catalytic solvent under microwave irradiation further highlights the move towards waste-valorization and sustainable synthesis. semanticscholar.orgyoutube.com

Functionalization and Derivatization Strategies for this compound

The aniline moiety of the title compound provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary reactions at this position are acylation and alkylation of the nitrogen atom.

Acylation and Alkylation Reactions at the Aniline Nitrogen

Acylation of the aniline nitrogen is a standard transformation used to synthesize amides. This reaction can be readily achieved by treating this compound with various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This modification can be used to attach a wide range of functional groups, altering the compound's physicochemical properties. The reactivity in N-acylation is influenced by electronic factors; the partial atomic charge on the amine nitrogen is a key predictor of its propensity to be acetylated. tandfonline.comlookchem.com

Alkylation of the aniline nitrogen introduces alkyl or arylalkyl groups, leading to secondary or tertiary amines. Direct N-alkylation can be performed using alkyl halides (e.g., alkyl iodides or bromides) or other alkylating agents like dimethyl sulfate. A significant challenge in this reaction is controlling the degree of alkylation, as over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can occur. The use of ionic liquids as solvents has been shown to minimize over-alkylation, providing a method for selective mono-alkylation. Another common method is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride (B1222165) to yield the N-alkylated product. This two-step, one-pot procedure is a reliable method for synthesizing secondary amines.

Table of Compounds

Compound NameMolecular FormulaRole in Article
This compoundC₁₅H₁₃ClN₂OSubject of the article
2-amino-4-ethylphenolC₈H₁₁NOPrecursor
4-chloro-2-aminobenzoic acidC₇H₆ClNO₂Precursor
Potassium fluoride on aluminaKF/Al₂O₃Heterogeneous base catalyst
Iron(III) chlorideFeCl₃Lewis acid catalyst
Copper(II) trifluoromethanesulfonateCu(CF₃SO₃)₂Lewis acid catalyst
1-butyl-3-methylimidazolium hexafluorophosphateC₈H₁₅F₆N₂PIonic liquid
PyridineC₅H₅NBase in acylation reactions
Sodium borohydrideNaBH₄Reducing agent
TolueneC₇H₈Solvent
AcetonitrileC₂H₃NSolvent
Table 3. List of Chemical Compounds Mentioned.

Generation of Novel Hybrid Heterocyclic Systems Incorporating the Benzoxazole Scaffold

The compound this compound serves as a valuable building block for the construction of novel hybrid heterocyclic systems. The inherent reactivity of the primary amino group allows for its incorporation into a variety of fused and multi-ring structures through well-established synthetic routes. These transformations are crucial in the field of medicinal chemistry and materials science, where the development of new scaffolds is of significant interest.

One of the primary pathways for elaborating this benzoxazole-substituted aniline is through reactions that form new rings fused to the aniline portion of the molecule. Classic cyclization strategies, which are widely used for the synthesis of quinolines, quinazolines, and other fused nitrogen-containing heterocycles, can be applied. For instance, reactions like the Skraup synthesis or the Doebner-von Miller reaction, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions, could lead to the formation of quinoline (B57606) rings fused to the existing scaffold. wikipedia.org Similarly, condensation reactions with aldehydes or ketones, followed by cyclization, are fundamental steps in the Pictet-Spengler reaction to form tetrahydroisoquinoline derivatives, although this typically requires a β-arylethylamine. wikipedia.org

The synthesis of quinazoline (B50416) derivatives from aniline precursors is another well-trodden path. organic-chemistry.orgresearchgate.net These methods often involve the reaction of the aniline with a source for the additional carbon and nitrogen atoms of the new ring, such as nitriles or orthoesters, often facilitated by a catalyst. The palladium-catalyzed coupling of (2-aminophenyl)azole derivatives with isocyanides is a known method for forming azole-fused quinazolines. nih.gov

The table below outlines hypothetical, yet chemically plausible, transformations of this compound into various hybrid heterocyclic systems, based on established synthetic protocols for anilines.

Table 1: Plausible Synthetic Transformations for Generating Hybrid Heterocyclic Systems

Target Heterocyclic System General Reaction Type Potential Reagents and Conditions Resulting Hybrid Scaffold
Benzoxazolo-quinoline Skraup Synthesis Glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) A quinoline ring fused to the aniline portion of the starting material.
Benzoxazolo-quinazoline Condensation/Cyclization Aldehydes or orthoesters, catalyst (e.g., I₂, Cu-catalyst) A quinazoline ring fused to the aniline portion. organic-chemistry.orgnih.gov
Benzoxazolo-imidazoquinoxaline Pictet-Spengler type reaction Aldehydes with an adjacent imidazole (B134444) ring, acidic or thermal conditions An imidazoquinoxaline system fused via the aniline nitrogen. nycu.edu.tw
Benzoxazolo-benzimidazole Phillips Cyclocondensation Carboxylic acids or their derivatives, high temperature or acid catalysis A benzimidazole (B57391) ring formed from the diamine functionality (if the chloro-substituent is replaced by another amino group).

This table presents theoretical applications of known synthetic methods to the subject compound. Specific reaction conditions and yields would require experimental validation.

The development of such hybrid systems is driven by the principle of molecular hybridization, where distinct pharmacophores (in this case, the benzoxazole and a newly formed heterocyclic ring) are combined into a single molecule. This can lead to compounds with novel or enhanced biological activities. The specific substitution pattern of this compound, including the chloro and ethyl groups, can influence the reactivity and the properties of the resulting hybrid molecules.

Further research into the reactivity of this specific aniline derivative would be necessary to fully explore its potential in creating a diverse library of novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be crucial for identifying the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the analysis would focus on the chemical shifts (δ) in ppm, the integration of the signals to determine the proton count, and the splitting patterns (multiplicity) to deduce proton-proton coupling.

Expected ¹H NMR Data (Hypothetical): An interactive data table would be generated here to display predicted chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), coupling constants (J values in Hz), and assignments for each proton in the molecule, including those on the aniline ring, the benzoxazole system, and the ethyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal.

Expected ¹³C NMR Data (Hypothetical): An interactive data table would be presented here, detailing the chemical shifts (δ) in ppm for each carbon atom. This would include the aromatic carbons of the aniline and benzoxazole rings, the carbons of the ethyl group, and the characteristic carbon of the oxazole (B20620) ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum would reveal the presence of key functional groups through their absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Expected FT-IR Data (Hypothetical): An interactive data table would list the expected vibrational frequencies, their intensities (strong, medium, weak), and the corresponding functional group assignments. This would include N-H stretching for the amine group, C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching within the heterocyclic and aromatic rings, and C-Cl stretching.

Raman Spectroscopy Applications

Expected Raman Spectroscopy Data (Hypothetical): An interactive data table would be included here to show the characteristic Raman shifts (in cm⁻¹), which would help in confirming the presence of the aromatic rings and the benzoxazole structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from the fragmentation pattern of a molecule. The molecular formula of this compound is C₁₅H₁₃ClN₂O, with a calculated molecular weight of approximately 272.73 g/mol .

Expected Mass Spectrometry Data (Hypothetical): An interactive data table would summarize the key findings from a mass spectrum. This would include the molecular ion peak (M⁺) and other significant fragment ions with their mass-to-charge ratios (m/z). The fragmentation pattern would provide evidence for the different structural components of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is predicted to exhibit characteristic bands in the ultraviolet region, primarily arising from π → π* transitions within the aromatic system. Benzoxazole derivatives are known to absorb in the range of 300-400 nm. For instance, various benzoxazole compounds show absorption maxima around 350 nm, which are attributed to fully spin- and symmetry-allowed π → π* electronic transitions. researchgate.net

The UV-Vis spectrum is a result of the chromophoric benzoxazole ring system conjugated with the chloro- and ethyl-substituted aniline moiety. The presence of the chlorine atom (an auxochrome) and the ethyl group on the benzoxazole ring, along with the aniline portion, would be expected to influence the position and intensity of the absorption maxima (λmax). The specific electronic transitions would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

A hypothetical data table for the electronic transitions of this compound, based on typical values for related structures, is presented below. It is important to note that these are estimated values and require experimental verification.

Solvent λmax (nm) **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) **Electronic Transition
Ethanol~350Not Determinedπ → π
ChloroformNot DeterminedNot Determinedπ → π

X-ray Diffraction (XRD) for Crystalline Structure Determination

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, precise details regarding its crystalline structure, such as the crystal system, space group, and unit cell dimensions, remain undetermined.

X-ray diffraction analysis of a suitable single crystal would be necessary to elucidate these parameters. Such a study would reveal the three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. For comparison, crystallographic data for other substituted aniline derivatives, such as 4-Chloro-N-(3-phenylallylidene)aniline, have been determined, revealing an orthorhombic crystal system. nih.govresearchgate.net However, the crystal structure is highly dependent on the specific molecular structure and substitution patterns, so direct extrapolation is not feasible.

Should crystallographic data become available for derivatives of this compound, a data table summarizing the key parameters would be structured as follows:

Parameter Value
Crystal System Not Determined
Space Group Not Determined
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined
Z Not Determined

Further experimental research is required to fully characterize the spectroscopic and structural properties of this compound.

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of a molecule. These methods provide insights into orbital energies, electron distribution, and molecular stability.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A typical study would involve optimizing the geometry of this compound using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This would yield the lowest energy structure and various thermodynamic parameters. However, no such calculations have been reported for this specific compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Without computational data, the HOMO-LUMO energies and their gap for this compound remain unknown.

A representative table for such data would look like this:

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available
No data is available for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled and vacant orbitals, which are key to understanding molecular stability and reactivity. This analysis would quantify the delocalization of electron density and the strength of various intramolecular interactions. Specific NBO analysis for this compound has not been performed.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to explore the conformational landscape of a molecule and to predict its physical and spectroscopic properties.

Conformational Analysis

Conformational analysis would identify the most stable three-dimensional arrangement of the atoms in this compound. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each conformation. The resulting potential energy surface would reveal the global and local energy minima, providing insight into the molecule's flexibility and preferred shapes. Such a study has not been published.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental spectra and for the structural characterization of new compounds. The predicted spectra are typically calculated on the optimized geometry of the molecule. For this compound, no such theoretical spectroscopic data is available.

A table for predicted vibrational frequencies would be structured as follows:

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
Data not availableData not availableData not availableData not available
No data is available for this compound.

In Silico Studies for Interaction Profiling

In silico methodologies, such as molecular docking and the prediction of binding affinities, are powerful tools in modern drug discovery and development. They allow researchers to predict how a specific molecule might interact with biological macromolecules, such as proteins and nucleic acids, at a molecular level. This can provide valuable insights into the potential pharmacological activity of a compound and guide further experimental studies.

Despite the utility of these methods, it appears that This compound has not yet been the subject of dedicated in silico interaction profiling studies. The following sections outline the types of investigations that would typically be conducted.

Molecular Docking with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as This compound , into the binding site of a target protein.

A thorough search of existing research reveals no specific studies that have performed molecular docking of This compound with any biological macromolecules. While studies on similar benzoxazole derivatives have explored their interactions with various targets, including anticancer receptor 2A91, these findings cannot be directly extrapolated to the specific ethyl-substituted aniline derivative.

Should such research be undertaken, a typical data table from a molecular docking study would include the following information:

Table 1: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only as no specific data is currently available.)

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Not AvailableN/AN/AN/AN/A
Not AvailableN/AN/AN/AN/A
Not AvailableN/AN/AN/AN/A

Prediction of Binding Affinities and Interaction Modes

Following molecular docking, the binding affinity of the ligand to the target is often calculated. This is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. The specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also analyzed to understand the nature of the binding.

Currently, there is no published data on the predicted binding affinities or specific interaction modes of This compound with any biological targets. Future research in this area would be necessary to elucidate these properties.

A table summarizing such findings would typically be presented as follows:

Table 2: Hypothetical Predicted Binding Affinities and Interaction Modes of this compound (Note: This table is for illustrative purposes only as no specific data is currently available.)

Target ProteinBinding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
Not AvailableN/AN/AN/AN/A
Not AvailableN/AN/AN/AN/A
Not AvailableN/AN/AN/AN/A

Structure Activity Relationship Sar Studies of 4 Chloro 3 5 Ethyl 1,3 Benzoxazol 2 Yl Aniline and Its Analogs

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and electronic properties, which dictate how it interacts with its biological target. For benzoxazole (B165842) derivatives, modifications to the substituents on both the benzoxazole ring and any appended aromatic systems, such as the aniline (B41778) ring, can dramatically alter physicochemical properties like lipophilicity, polarity, and steric profile, thereby modulating biological efficacy.

The introduction of halogen atoms, particularly chlorine, is a common and effective strategy in drug design. nih.gov A chlorine substituent can significantly modulate a molecule's biological activity through various mechanisms. eurochlor.org It can alter the electronic distribution within the molecule, increase lipophilicity—which can enhance membrane permeability—and participate in specific halogen bonding interactions with biological targets. eurochlor.orgresearchgate.net

Table 1: Influence of Halogen Substitution on Antiproliferative Activity (IC₅₀ in µM) of Selected 2,5-Disubstituted Benzoxazole Analogs Against HCT-116 Cancer Cell Line. mdpi.com
Compound NameSubstitution at Position 5IC₅₀ (µM)
2-(4-(N,N-diethylamino)phenyl)benzoxazole (Compound 29)-H15.7
5-Chloro-2-(4-(N,N-diethylamino)phenyl)benzoxazole (Compound 33)-Cl3.6

Substitutions at the C-5 position of the benzoxazole ring are known to be a determining factor for the intensity of biological activity. mdpi.comglobalresearchonline.net The introduction of small alkyl groups, such as a methyl or ethyl group, can influence the molecule's lipophilicity and steric profile. An increase in lipophilicity can improve the compound's ability to cross cell membranes and reach its intracellular target.

While specific data on a 5-ethyl group is limited, studies have shown that substitution at this position with groups like halogens or methyl groups can lead to enhanced antiproliferative activity. mdpi.com The ethyl group on 4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline likely contributes to a favorable hydrophobic interaction within the binding pocket of its target protein. The size and conformation of the alkyl group can be critical; excessively bulky substituents may cause steric hindrance, preventing optimal binding and reducing activity. nih.gov Therefore, an ethyl group often represents a balance, providing beneficial lipophilicity without being overly large.

Rational Design and Synthesis of Structural Analogs for SAR Elucidation

The rational design of analogs is a cornerstone of SAR studies. For the this compound scaffold, new molecules are typically designed by systematically modifying each component of the parent structure. This includes:

Varying the halogen substituent on the aniline ring (e.g., replacing chlorine with fluorine or bromine) or moving it to a different position to probe electronic and steric effects.

Altering the alkyl group at the C-5 position of the benzoxazole ring (e.g., methyl, propyl, or cyclic alkyl groups) to optimize hydrophobic interactions.

Modifying the aniline moiety , for instance, by N-alkylation of the amino group or by changing the substitution pattern on the ring.

The synthesis of these benzoxazole derivatives typically involves the condensation of a substituted o-aminophenol with an appropriately substituted aromatic aldehyde or carboxylic acid, followed by a cyclization step. mdpi.commdpi.com For example, 5-ethyl-2-aminophenol could be condensed with 2-amino-4-chlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid to form the desired benzoxazole core. globalresearchonline.net By creating a library of such analogs, researchers can systematically evaluate how each structural change affects biological activity, leading to a comprehensive understanding of the SAR and the identification of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.com For benzoxazole derivatives, QSAR studies have been instrumental in elucidating the key structural features required for activity and in designing more potent analogs. nih.gov

These models are built using a set of known active compounds (a training set) and various calculated molecular descriptors. These descriptors quantify different aspects of the molecule's structure, including:

Thermodynamic properties: Such as standard Gibbs free energy.

Electronic properties: Including electronic energy, HOMO (Highest Occupied Molecular Orbital) energy, and dipole moment. scholarsresearchlibrary.com

Spatial (Steric) descriptors: Related to the molecule's size, shape, and three-dimensional conformation.

Techniques like Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate the predictive models. scholarsresearchlibrary.comnih.gov CoMFA and CoMSIA models, for instance, generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. nih.gov QSAR studies on benzoxazole analogs have revealed that thermodynamic and electronic parameters are often highly relevant for their biological activity, and that the presence of electron-withdrawing groups can be favorable. scholarsresearchlibrary.com These computational models provide crucial insights that guide the rational design of new derivatives with predicted high potency, thereby accelerating the drug discovery process.

Table 2: Key Descriptor Types Used in QSAR Models for Benzoxazole Derivatives. scholarsresearchlibrary.com
Descriptor TypeExamplesInfluence on Activity
ThermodynamicStandard Gibbs Free EnergyPositive Contribution
ElectronicElectronic EnergyPositive Contribution
ElectronicHOMO Energy, Repulsion EnergyNegative Contribution
Spatial/TopologicalMolecular Connectivity IndicesVariable Contribution

Future Directions and Translational Research Potential for 4 Chloro 3 5 Ethyl 1,3 Benzoxazol 2 Yl Aniline

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline and its analogs is poised to move beyond conventional methods towards more environmentally benign and efficient strategies. Current research into the synthesis of 2-arylbenzoxazoles has highlighted several innovative approaches that could be adapted for this specific compound.

One promising avenue is the use of heterogeneous catalysts, which offer advantages such as easy separation and recyclability. For instance, the development of a cobalt-based nanocomposite catalyst has shown efficacy in the aerobic oxidation of phenolic imines to yield various 2-arylbenzoxazoles. Similarly, a mesoporous Cu(II)-SBA-15 catalyst has been successfully employed for the synthesis of 2-aryl benzoxazoles, demonstrating broad substrate scope and good recyclability.

Another key area of development is the utilization of greener reaction conditions. Microwave-assisted synthesis, for example, has been shown to be an efficient method for the condensation reaction of 2-aminophenols with aldehydes, a key step in forming the benzoxazole (B165842) ring. The use of unconventional and eco-friendly solvents and catalysts, such as waste curd water, is also being explored to minimize the environmental impact of these synthetic processes.

Synthetic Methodology Key Features Potential Advantages for this compound Synthesis
Cobalt-Based Nanocomposite CatalysisHeterogeneous catalyst, aerobic oxidation.High yield, catalyst recyclability, environmentally friendly.
Cu(II)-SBA-15 Mediated SynthesisMesoporous catalyst, green approach.Easy separation, broad substrate applicability, sustained efficiency.
Microwave-Assisted SynthesisUse of microwave radiation, often with greener solvents.Reduced reaction times, increased yields, energy efficiency.
One-Pot Tandem ReactionsMulti-step synthesis in a single reaction vessel.Improved efficiency, reduced waste, cost-effective.

Identification and Validation of Novel Molecular Targets

The benzoxazole core is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. smolecule.com A critical future direction for this compound is the systematic identification and validation of its specific molecular targets to elucidate its mechanism of action and unlock its therapeutic potential.

Initial research on analogous benzoxazole derivatives has provided some clues. For instance, some 2-substituted benzoxazoles have demonstrated potent antibacterial activity, with molecular docking studies suggesting DNA gyrase as a potential target. This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics. Computational modeling, such as molecular docking, can be a powerful initial step to predict the binding affinity of this compound to a range of known protein targets associated with various diseases.

Beyond in silico methods, high-throughput screening of this compound against panels of kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases could reveal novel and potent inhibitory activities. Subsequent validation of these "hits" through detailed enzymatic assays and biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, would be essential to confirm direct binding and determine the affinity and kinetics of the interaction.

Furthermore, unbiased approaches like chemical proteomics could be employed to identify the cellular targets of this compound in an unbiased manner. This would involve developing a tagged version of the molecule to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry. The validation of these novel targets in cellular and animal models of disease will be a crucial step in translating these basic research findings into potential therapeutic applications.

Application in Chemical Biology and Probe Development for Biological Systems

The structural features of this compound, particularly the benzoxazole core which can exhibit fluorescent properties, make it an attractive candidate for the development of chemical probes to study biological systems. These probes can be invaluable tools for visualizing and understanding complex cellular processes.

A key area of future research will be the characterization of the photophysical properties of this compound and its derivatives. Should the compound exhibit favorable fluorescence quantum yields and photostability, it could be developed as a scaffold for fluorescent probes. By attaching specific recognition moieties, these probes could be designed to selectively bind to particular biomolecules or to report on specific cellular events, such as changes in ion concentration or enzyme activity.

Moreover, the bioactive nature of the benzoxazole scaffold suggests that this compound could be used as a starting point for the design of activity-based probes (ABPs). ABPs are powerful tools that covalently label the active site of a specific enzyme or a class of enzymes, allowing for their detection and quantification in complex biological samples. The development of an ABP based on this compound would require the incorporation of a reactive "warhead" that can form a covalent bond with the target enzyme.

The ability of benzoxazoles to act as structural isosteres of naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) also opens up possibilities for their use as probes for DNA and RNA structures and interactions. chemicalbook.com The specific substitution pattern of this compound could confer unique binding properties that could be exploited in the design of probes to study nucleic acid biology. The translational potential of such probes lies in their application in diagnostic assays and as tools for drug discovery.

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted anilines and benzoxazole precursors. For example, analogous methods describe refluxing 4-chloroaniline derivatives with benzoxazole-forming agents (e.g., ethyl-substituted aldehydes) in ethanol or DMF under acidic catalysis (e.g., glacial acetic acid). Purification often employs column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature control (80–120°C), solvent polarity, and stoichiometric ratios to minimize side products like unreacted aniline or over-oxidized intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and benzoxazole-linked carbons (δ 150–160 ppm). For example, the ethyl group in the benzoxazole moiety shows triplet signals near δ 1.3–1.5 ppm (CH3) and δ 2.5–3.0 ppm (CH2) .
  • IR Spectroscopy : Confirm C-N (1270–1300 cm⁻¹) and benzoxazole C-O (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry : Look for molecular ion peaks at m/z ~287 (C₁₅H₁₂ClN₂O⁺) and fragmentation patterns reflecting chloro-aniline and benzoxazole moieties .

Q. How is the compound’s preliminary biological activity assessed in academic settings?

Initial screens often involve in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains. Protocols from similar benzoxazole derivatives suggest using MTT assays with IC₅₀ calculations, noting cytotoxic effects at concentrations <50 µM. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Contradictions may arise from tautomerism or solvent effects. For example, unexpected splitting in 1H NMR could indicate rotameric forms of the benzoxazole ring. Use 2D NMR (COSY, HSQC) to confirm coupling networks or variable-temperature NMR to assess dynamic processes . Computational tools like DFT simulations (Gaussian 09) can model vibrational spectra (IR) to cross-validate experimental peaks .

Q. What computational strategies predict the compound’s reactivity or binding affinity in drug discovery?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like tyrosine kinases. Dock the benzoxazole-aniline core into ATP-binding pockets, prioritizing hydrogen bonds with residues (e.g., Asp 831 in EGFR) and π-π stacking with hydrophobic pockets .

Q. What crystallographic methods confirm the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, analogous benzoxazole derivatives show orthorhombic crystal systems (space group P2₁2₁2₁) with Z’=1. Key metrics include R-factors <0.05 and bond-length discrepancies <0.01 Å. ORTEP-3 software visualizes thermal ellipsoids and packing diagrams .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

SAR studies reveal that:

  • Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity by increasing membrane permeability.
  • Ethyl vs. methyl on benzoxazole: Ethyl groups improve lipophilicity (logP ~3.5), correlating with higher blood-brain barrier penetration in in silico ADMET models . Tabulated IC₅₀ values from analogous compounds guide rational design .

Q. What protocols mitigate challenges in reproducing synthetic yields or purity?

  • Purity Issues : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate isomers.
  • Low Yields : Optimize via DoE (Design of Experiments), varying catalysts (e.g., p-TsOH vs. H2SO4) and reaction times. For example, extending reflux time from 4 to 8 hours increased yields by 15% in related benzoxazole syntheses .

Methodological Guidance

  • Contradictory Data : Cross-validate using multiple techniques (e.g., SCXRD + DFT for bond angles) .
  • Advanced Characterization : Pair NMR with LC-MS/MS to detect trace impurities (<0.1%) .
  • Ethical Compliance : Adopt REACH guidelines for handling chloro-aniline derivatives, given their potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.